molecular formula C9H14N2 B14751101 (5-Methyl-1,3-phenylene)dimethanamine

(5-Methyl-1,3-phenylene)dimethanamine

Cat. No.: B14751101
M. Wt: 150.22 g/mol
InChI Key: ICRYAHGHMFREOW-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-phenylene)dimethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where two methanamine groups are attached to the 1 and 3 positions of a 5-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-phenylene)dimethanamine typically involves the reaction of 5-methyl-1,3-phenylenediamine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of a solvent such as methanol or ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-phenylene)dimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene derivatives.

Scientific Research Applications

(5-Methyl-1,3-phenylene)dimethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-phenylene)dimethanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-1,3-phenylene)dimethanol: Similar structure but with hydroxyl groups instead of methanamine groups.

    (2,3,5,6-Tetramethyl-1,4-phenylene)dimethanamine: A related compound with additional methyl groups on the benzene ring.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

[3-(aminomethyl)-5-methylphenyl]methanamine

InChI

InChI=1S/C9H14N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6,10-11H2,1H3

InChI Key

ICRYAHGHMFREOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN)CN

Origin of Product

United States

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